molecular formula C12H12BrNO B15174488 N-[(2-Bromophenyl)methyl]pent-4-ynamide CAS No. 920985-86-0

N-[(2-Bromophenyl)methyl]pent-4-ynamide

Cat. No.: B15174488
CAS No.: 920985-86-0
M. Wt: 266.13 g/mol
InChI Key: VGQNJDDVLADRTI-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]pent-4-ynamide (CAS 920985-86-0) is a specialized chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.134 g/mol . It belongs to the class of ynamides, which are high-value building blocks in synthetic organic chemistry due to the unique reactivity of the carbon-carbon triple bond adjacent to a nitrogen atom. Ynamides serve as versatile precursors for the synthesis of complex, multi-substituted alkenes through various catalytic transformations . For instance, recent advancements in copper-catalyzed radical trans -hydroboration demonstrate how related ynamides can be selectively converted into valuable vinylboron compounds, which are pivotal in cross-coupling reactions for constructing carbon-carbon bonds . This makes this compound a reagent of interest for researchers developing new synthetic methodologies, exploring material science, and creating novel molecular architectures. The presence of both the bromophenyl group and the pentynamide structure provides two distinct reactive sites, allowing for sequential and selective functionalization. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

920985-86-0

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]pent-4-ynamide

InChI

InChI=1S/C12H12BrNO/c1-2-3-8-12(15)14-9-10-6-4-5-7-11(10)13/h1,4-7H,3,8-9H2,(H,14,15)

InChI Key

VGQNJDDVLADRTI-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NCC1=CC=CC=C1Br

Origin of Product

United States

Biological Activity

N-[(2-Bromophenyl)methyl]pent-4-ynamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a bromophenyl group attached to a pent-4-ynamide backbone. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

  • Inhibition of Bromodomain Proteins :
    • Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, influencing gene expression and chromatin dynamics. Compounds like this compound may inhibit bromodomain-containing proteins, potentially affecting cancer cell proliferation and survival pathways .
  • Targeting Metalloenzymes :
    • The compound has been investigated for its ability to modulate metalloenzymes involved in various pathophysiological processes, including cancer progression and antimicrobial resistance. In particular, it may serve as an inhibitor for enzymes like Pseudomonas aeruginosa elastase (LasB), which plays a role in bacterial virulence .

Case Studies

  • Antitumor Activity :
    • A study highlighted the potential of similar alkynyl compounds in showing selective antitumor activity by inhibiting key enzymes involved in cancer cell metabolism. The findings suggest that this compound could be developed as a therapeutic agent targeting specific cancer types .
  • Microbial Activity :
    • Research has shown that derivatives of similar structures exhibit antimicrobial properties against resistant strains of bacteria. The biological assays indicated that these compounds could disrupt bacterial growth by targeting essential metabolic pathways .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInhibition of bromodomain-containing proteins
AntimicrobialModulation of metalloenzymes (e.g., LasB)
Enzyme InhibitionTargeting key enzymes in cancer metabolism

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Functional Groups Reference
N-[(2-Bromophenyl)methyl]pent-4-ynamide Pent-4-ynamide 2-Bromobenzyl Terminal alkyne, amide N/A
T131 () Thiazol-2-amine 2-Bromophenyl, diphenylmethyl Thiazole, amine
T132 () Pyrimidin-2-amine 2-Bromophenyl, diphenylmethyl Pyrimidine, amine
4-Bromo-N-(2-nitrophenyl)benzamide () Benzamide 2-Nitrophenyl, 4-bromophenyl Nitro, bromine, amide
2-(Allyl(4-nitrophenyl)amino)-N-(2-bromobenzyl)-4-methylpentanamide () Pentanamide 2-Bromobenzyl, nitro, allyl Amide, alkyne (absent)
13a () Pent-4-ynamide 2-Methoxyphenyl, quinoline-2-carbonitrile Ynamide, cyano, methoxy
  • Key Observations :
    • The ynamide group in N-[(2-Bromophenyl)methyl]pent-4-ynamide distinguishes it from thiazole/pyrimidine-based analogues (T131, T132) and nitro-substituted benzamides ().
    • Halogen interactions (Br, Cl) are common in analogues like T131–T134 and 4-bromo-N-(2-nitrophenyl)benzamide, influencing crystallinity and intermolecular bonding .

Physical Properties

Table 3: Physical Data for Analogues

Compound Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Reference
T131 174–176 C₂₆H₂₀BrN₃S 486.42
T132 168–170 C₂₉H₂₂BrN₃ 500.41
4MNB () Not reported C₁₄H₁₀BrN₂O₃ 343.15
13a () Not reported C₂₅H₂₁N₅O₃ 463.47
  • Key Observations :
    • Higher melting points in T131/T132 suggest that bulky diphenylmethyl groups enhance crystallinity .
    • The target compound’s melting point may vary based on the ynamide’s linearity and bromine’s polarizability.

Reactivity and Functional Groups

  • Ynamide Reactivity : The terminal alkyne in N-[(2-Bromophenyl)methyl]pent-4-ynamide is reactive in Huisgen cycloaddition (click chemistry), akin to glycoclusters in .
  • Halogen Interactions : Bromine in the 2-position may participate in halogen bonding (C–Br⋯O/N), as seen in 4-bromo-N-(2-nitrophenyl)benzamide .
  • Amide vs. Amine : Unlike T131/T132 (amine derivatives), the target compound’s amide group may reduce basicity but enhance hydrogen-bonding capacity .

Crystallographic and Supramolecular Features

  • Crystal Packing : Analogues like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit with intermolecular hydrogen bonds (N–H⋯O) .
  • Halogen Bonding : Bromine in 2-position can engage in Type II halogen⋯halogen interactions, as reported in Awwadi et al. (2006) .

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